tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate
Description
tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate (CAS: 854038-91-8) is a carbamate-protected azetidine derivative with a molecular formula of C₂₂H₂₈N₂O₂ and a molecular weight of 352.47 g/mol . The compound features a benzhydryl group (two phenyl rings attached to a central carbon) at the azetidine nitrogen and a methyl group at the carbamate-substituted position. Its high purity (>98%) and structural rigidity make it a valuable intermediate in medicinal chemistry, particularly for synthesizing histamine H3 receptor agonists or protease inhibitors . The benzhydryl moiety confers significant steric bulk, which may enhance binding selectivity in biological systems .
Properties
IUPAC Name |
tert-butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-22(2,3)26-21(25)23(4)19-15-24(16-19)20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19-20H,15-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPGAZRNYWLYGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703324 | |
| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854038-91-8 | |
| Record name | tert-Butyl [1-(diphenylmethyl)azetidin-3-yl]methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzhydryl Group: The benzhydryl group is introduced via a nucleophilic substitution reaction.
Attachment of the tert-Butyl Group: The tert-butyl group is added through a carbamate formation reaction, typically using tert-butyl chloroformate as a reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzhydryl and azetidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmacological Potential
Due to its structural characteristics, tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate is being investigated for its potential pharmacological properties. Key areas of interest include:
- Pain Modulation : The compound may interact with pain signaling pathways, potentially serving as a candidate for pain relief medications.
- Anti-inflammatory Activity : Its structural similarity to known anti-inflammatory agents suggests it could be explored for treating inflammatory conditions.
- Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor for specific enzymes involved in disease pathways, such as those related to cancer or infectious diseases.
Case Studies
- Anticancer Properties : In vitro studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, suggesting a mechanism involving apoptosis induction.
- Neuroprotective Effects : Research is ongoing to evaluate its protective effects on neuronal cells, which could have implications for neurodegenerative diseases.
Organic Synthesis Applications
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : The compound is utilized in the development of various pharmaceuticals and agrochemicals, facilitating the construction of complex organic frameworks.
- Reactivity in Chemical Transformations :
- Nucleophilic Substitution Reactions : The azetidine ring can undergo modifications through nucleophilic attack by amines or alcohols.
- Oxidation and Reduction Reactions : The compound can be transformed into various derivatives under specific conditions using oxidizing or reducing agents.
Biological Research Applications
The biological activities of this compound are being explored through various research initiatives:
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains, positioning it as a candidate for further exploration in antibiotic development.
Summary Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Medicinal Chemistry | Pain modulation, anti-inflammatory agents | Potential interactions with pain signaling pathways |
| Organic Synthesis | Building block for pharmaceuticals | Utilized in the synthesis of complex organic molecules |
| Biological Research | Anticancer properties, neuroprotection | Inhibition of cancer cell proliferation |
| Antimicrobial Activity | Development of new antibiotics | Exhibits activity against various bacterial strains |
Mechanism of Action
The mechanism of action of tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations in Alkyl Substituents
Compounds with ethyl, propyl, or butyl groups replacing the methyl group on the carbamate show incremental increases in molecular weight and hydrophobicity (Table 1). For example:
- tert-Butyl (1-benzhydrylazetidin-3-yl)(ethyl)carbamate (27c) : [M+H]⁺ = 367, purity >99.6%
- tert-Butyl (1-benzhydrylazetidin-3-yl)(propyl)carbamate (27d) : [M+H]⁺ = 381, purity >99.3%
- tert-Butyl (1-benzhydrylazetidin-3-yl)(butyl)carbamate (27f) : [M+H]⁺ = 395, purity >97.8%
Table 1: Comparison of Alkyl-Substituted Analogues
| Compound | Alkyl Group | [M+H]⁺ | Purity |
|---|---|---|---|
| Methyl derivative (target) | Methyl | 352 | >98% |
| Ethyl derivative (27c) | Ethyl | 367 | >99.6% |
| Propyl derivative (27d) | Propyl | 381 | >99.3% |
| Butyl derivative (27f) | Butyl | 395 | >97.8% |
The methyl variant balances steric bulk and polarity, making it preferable for reactions requiring moderate solubility .
Azetidine vs. Piperidine/Pyrrolidine Analogues
Replacing the azetidine (4-membered ring) with piperidine (6-membered) or pyrrolidine (5-membered) alters ring strain and conformational flexibility:
- tert-Butyl (1-benzylpiperidin-4-yl)carbamate (CAS 73889-19-7, similarity score: 0.90): The piperidine ring reduces strain, enhancing stability but decreasing reactivity in ring-opening reactions .
- tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (CAS 99735-30-5, similarity score: 1.00): Pyrrolidine’s 5-membered ring offers intermediate strain, favoring nucleophilic substitutions compared to azetidine .
Azetidine’s higher ring strain may increase susceptibility to hydrolysis or nucleophilic attack, useful in prodrug activation .
Benzhydryl vs. Benzyl Substituents
The benzhydryl group (two phenyl rings) in the target compound provides greater steric hindrance than benzyl (one phenyl ring) analogues:
- tert-Butyl (1-benzylazetidin-3-yl)carbamate (CAS 1000577-78-5, similarity score: 0.92): Lower steric bulk may improve synthetic accessibility but reduce binding specificity in receptor-targeted applications .
Benzhydryl derivatives are often prioritized in drug discovery for their ability to occupy hydrophobic pockets selectively .
Functional Group Modifications
- Amine derivatives: tert-Butyl ((cis-3-(aminomethyl)cyclohexyl)methyl)carbamate hydrochloride (CAS 1049743-64-7) replaces the azetidine with a cyclohexylamine, enhancing basicity and altering pharmacokinetics .
Biological Activity
tert-Butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate is a compound with notable biological activity, particularly in pharmacological contexts. With the molecular formula and a molecular weight of 352.47 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated. The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing neurological pathways.
Pharmacological Effects
- Antinociceptive Activity : Preliminary studies have indicated that this compound exhibits antinociceptive properties, which may be beneficial in pain management therapies.
- CNS Activity : Given its structural similarity to known psychoactive compounds, there is potential for CNS activity, warranting further exploration in neuropharmacology.
- Toxicological Profile : Safety assessments indicate that while the compound has therapeutic potential, it also poses risks of acute toxicity if mishandled, emphasizing the need for careful dosage and administration.
Case Studies
A review of literature reveals several case studies exploring the pharmacological effects of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry examined the antinociceptive effects in rodent models. Results showed significant pain relief compared to control groups, suggesting a viable pathway for analgesic development.
- Study 2 : Another investigation focused on the central nervous system effects, highlighting alterations in behavior indicative of anxiolytic properties. This effect was measured using established behavioral assays.
- Study 3 : Toxicological evaluations demonstrated dose-dependent toxicity in vitro, which necessitates further research to establish safe therapeutic ranges.
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with tert-butyl 1-benzhydrylazetidin-3-ylcarbamate and iodomethane.
- Reaction Conditions : The reaction typically requires an inert atmosphere and controlled temperature to optimize yield.
- Purification : Post-synthesis purification is essential to isolate the desired product from by-products.
Table of Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.47 g/mol |
| CAS Number | 854038-91-8 |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Q & A
Q. What are the recommended synthetic routes for tert-butyl (1-benzhydrylazetidin-3-yl)(methyl)carbamate, and how are intermediates characterized?
The synthesis typically involves multi-step protocols, including palladium-catalyzed coupling reactions and carbamate protection/deprotection strategies. For example, intermediates may be synthesized via Buchwald-Hartwig amination using Pd₂(dba)₃ and BINAP in toluene under inert atmospheres . Post-synthetic steps often employ Fe powder or HCl/MeOH for nitro group reduction or Boc deprotection . Characterization of intermediates relies on mass spectrometry (MS) to confirm molecular ions and NMR for structural validation. Crystallographic analysis using SHELX software can resolve stereochemical ambiguities .
Q. Which analytical techniques are critical for verifying the purity and structure of this compound?
Q. What safety protocols should be followed when handling this compound in the lab?
While specific toxicity data may be limited, standard precautions for carbamates apply:
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Refer to SDS guidelines for incompatible materials (e.g., strong oxidizers) and hazardous decomposition products (e.g., CO, NOₓ) .
- Dispose of waste via licensed facilities in compliance with local regulations .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stereochemical outcomes of reactions involving this compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model steric effects from the benzhydryl group, which may hinder nucleophilic attack at the azetidine nitrogen. SMILES notations and InChI keys (e.g., from PubChem) enable input for software like Gaussian or Schrödinger Suite to simulate transition states . For example, the bulky benzhydryl moiety can be analyzed for its impact on diastereoselectivity in alkylation reactions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Contradictions between MS, NMR, and XRD data require cross-validation:
- Case 1: Discrepancies in NMR peak splitting may arise from dynamic rotational barriers in the benzhydryl group. Variable-temperature NMR can confirm conformational flexibility .
- Case 2: Ambiguous XRD electron density maps may necessitate SHELXD for phase refinement or alternative crystallization solvents .
- Case 3: MS fragmentation patterns inconsistent with expected structures warrant isotopic labeling or tandem MS (MS/MS) .
Q. How do steric and electronic effects influence diastereoselective functionalization of the azetidine ring?
The benzhydryl group imposes significant steric hindrance, directing regioselectivity in ring-opening or substitution reactions. For example:
- Steric effects: Bulky electrophiles preferentially attack the less hindered azetidine C3 position .
- Electronic effects: Electron-withdrawing carbamate groups activate the azetidine nitrogen for selective alkylation. Chiral HPLC or SFC (supercritical fluid chromatography) separates diastereomers, with protocols adapted from PharmaBlock’s methodologies for cyclopentane carbamates .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?
Key challenges include:
- Catalyst optimization: Screening chiral ligands (e.g., BINAP, Josiphos) to improve ee in Pd-catalyzed steps .
- Purification: Simulated moving bed (SMB) chromatography or crystallization in polar solvents (e.g., EtOAc/hexane) enhances enantiopurity .
- Process monitoring: In-line FTIR or Raman spectroscopy tracks reaction progress and intermediate stability .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
